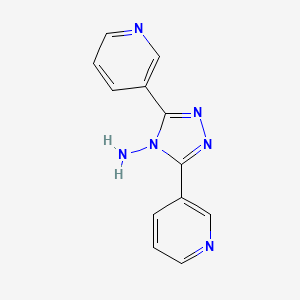

bis(pyridin-3-yl)-4H-1,2,4-triazol-4-amine

描述

Structure

2D Structure

属性

IUPAC Name |

3,5-dipyridin-3-yl-1,2,4-triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6/c13-18-11(9-3-1-5-14-7-9)16-17-12(18)10-4-2-6-15-8-10/h1-8H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQDWUDZQQZNSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=C(N2N)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for Bis Pyridin 3 Yl 4h 1,2,4 Triazol 4 Amine

Cyclization Approaches from Pyridinyl Hydrazide Precursors

The formation of the 1,2,4-triazole (B32235) ring from pyridinyl hydrazide precursors represents a robust synthetic strategy. This method hinges on the initial formation of a hydrazide, which then undergoes cyclization with a suitable agent to yield the desired triazole structure.

Condensation Reactions Employing Various Cyclizing Agents

While direct experimental data for the synthesis of bis(pyridin-3-yl)-4H-1,2,4-triazol-4-amine from nicotinic acid hydrazide is not extensively detailed in the available literature, analogous syntheses provide a clear pathway. For instance, the synthesis of 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is achieved by reacting isonicotinic acid hydrazide with carbon disulfide in a basic medium to form a 1,3,4-oxadiazole (B1194373) intermediate, which is subsequently treated with hydrazine (B178648) hydrate (B1144303) to yield the aminotriazole. mdpi.org This suggests that nicotinic acid hydrazide could similarly be a viable precursor for the target compound, likely through a two-step process involving an intermediate that is then cyclized with hydrazine.

The general principle involves the condensation of a hydrazide with a second component that provides the remaining carbon atom for the triazole ring. Various cyclizing agents can be employed in such reactions, with the choice of agent influencing the final substitution pattern of the triazole.

Mechanistic Insights into Triazole Ring Formation via Cyclization

The mechanism for the formation of 4-amino-1,2,4-triazoles from diacylhydrazines and hydrazine hydrate provides a foundational understanding of the cyclization process. It is proposed that the reaction proceeds through the formation of an N,N'-diacylhydrazine intermediate. This intermediate then undergoes cyclocondensation with another molecule of hydrazine hydrate to form the final 4-amino-1,2,4-triazole (B31798) product. jocpr.com This pathway underscores the importance of the diacylhydrazine as a key intermediate in achieving the desired triazole ring structure. The reaction is often catalyzed by acids or bases, which facilitate the dehydration and ring-closure steps.

Hydrazine-Mediated Cyclocondensation Routes

A more direct and frequently utilized approach for the synthesis of symmetrically 3,5-disubstituted 4-amino-1,2,4-triazoles is the reaction of aromatic nitriles with hydrazine. This method is particularly relevant for the synthesis of this compound from 3-cyanopyridine (B1664610).

One-Pot Synthetic Strategies and Reaction Optimization

The one-pot synthesis of 3,5-disubstituted-4-amino-1,2,4-triazoles from aromatic nitriles and hydrazine offers an efficient and straightforward route to the target compound. A general method involves the reaction of an aromatic nitrile with hydrazine dihydrochloride (B599025) or sulfate (B86663) in the presence of an excess of hydrazine hydrate. nih.gov This approach has been successfully applied to a range of aromatic nitriles, yielding the corresponding symmetrically substituted 4-amino-1,2,4-triazoles.

A particularly relevant example is the synthesis of the analogous 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole, which has been reported to be prepared by the reaction of isonicotinonitrile with an excess of hydrazine in ethylene (B1197577) glycol at 130°C. mdpi.org This precedent strongly suggests that a similar one-pot reaction of 3-cyanopyridine with hydrazine hydrate would be a viable and efficient method for the synthesis of this compound.

Optimization of such one-pot reactions often involves adjusting the ratio of reactants, the choice of solvent, reaction temperature, and reaction time to maximize the yield and purity of the desired product.

Investigation of Reaction Conditions and Their Influence on Yield and Purity

The reaction conditions for the synthesis of 4-amino-1,2,4-triazoles from nitriles and hydrazine have a significant impact on the outcome of the reaction. Key parameters that are typically investigated include:

Solvent: High-boiling point solvents such as ethylene glycol or diethylene glycol are often used to facilitate the reaction at elevated temperatures. nih.gov

Temperature: The reaction generally requires heating, with temperatures around 130°C being reported for the synthesis of analogous compounds. mdpi.org

Reactant Stoichiometry: An excess of hydrazine hydrate is commonly used to drive the reaction to completion. The use of a hydrazine salt, such as the dihydrochloride or sulfate, can also influence the reaction. nih.gov

Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting materials.

The purity of the final product is often enhanced by recrystallization from a suitable solvent. The table below summarizes typical reaction conditions for the synthesis of analogous 3,5-diaryl-4-amino-1,2,4-triazoles, which can be extrapolated for the synthesis of the target compound.

| Precursor | Reagents | Solvent | Temperature (°C) | Reported Yield | Reference |

| Aromatic Nitriles | Hydrazine dihydrochloride, Hydrazine hydrate | Ethylene glycol | Not specified | Not specified | nih.gov |

| Isonicotinonitrile | Hydrazine | Ethylene glycol | 130 | Not specified | mdpi.org |

Advanced Synthetic Techniques and Scalability

While specific information on advanced synthetic techniques and scalability for this compound is limited, general advancements in the synthesis of 1,2,4-triazoles can be considered. Microwave-assisted synthesis has been shown to accelerate the formation of 3,5-disubstituted 4-amino-1,2,4-triazoles from aromatic nitriles and hydrazine, offering a faster and potentially more energy-efficient alternative to conventional heating. scite.ai

The scalability of the synthesis would largely depend on the chosen route. The one-pot reaction of 3-cyanopyridine with hydrazine is likely to be more amenable to scale-up due to its procedural simplicity compared to multi-step routes involving hydrazide precursors. Challenges in scaling up may include efficient heat transfer, management of exotherms, and effective purification of the final product on a larger scale. Further process development would be required to optimize these parameters for industrial production.

Solid-Phase Synthesis for High-Throughput Applications and Combinatorial Library Generation

Solid-phase synthesis offers a powerful platform for the high-throughput generation of 1,2,4-triazole derivatives, facilitating the creation of large combinatorial libraries for screening purposes. While specific solid-phase synthesis of this compound is not extensively detailed in the provided results, the general principles can be applied. For instance, a solid-supported approach has been utilized for the rapid synthesis of related compounds like 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol. researchgate.net This methodology typically involves anchoring a starting material to a solid support, followed by sequential reactions to build the triazole ring and introduce the desired substituents. The use of microwave irradiation can further accelerate these solid-state reactions. researchgate.net

One reported solid-phase method for preparing 1,2,4-triazoles involves the use of acyl hydrazide resins, which react with amidines in the presence of molecular sieves. nih.gov Another approach converts resin-bound thioamides to amidrazones, which are then acylated and cyclized to form the triazole ring. nih.gov These techniques highlight the adaptability of solid-phase synthesis for generating diverse triazole structures.

Regioselective and Stereoselective Synthesis of this compound and its Derivatives

The synthesis of substituted 1,2,4-triazoles often raises questions of regioselectivity, particularly when unsymmetrical precursors are used. The formation of the 4H-1,2,4-triazole isomer is a key aspect. A thiophile-promoted synthesis of di-substituted 4H- dergipark.org.trresearchgate.netnih.govtriazol-3-yl-amines from 1,3-disubstituted thioureas demonstrates a method where the reaction proceeds through a carbodiimide (B86325) intermediate, followed by sequential addition-dehydration with acyl hydrazides. nih.gov The electronic and steric effects of the substituents on the starting thiourea (B124793) play a crucial role in directing the regioselectivity of the ring closure. nih.gov

For instance, in the synthesis of aryl-(4-aryl-4H- dergipark.org.trresearchgate.netnih.govtriazol-3-yl)-amine, the ring closure preferentially occurs on the nitrogen atom that has electron-donating substituents. nih.gov This allows for a degree of control over the final product's regiochemistry. While stereoselectivity is not a primary concern for the achiral parent compound, it becomes significant when chiral centers are introduced in its derivatives. The synthesis of 1H-pyrazolo[3,4-b]pyridines, a related heterocyclic system, can result in two regioisomers if a nonsymmetrical 1,3-dicarbonyl compound is used. mdpi.com The relative electrophilicity of the two carbonyl groups influences the product ratio. mdpi.com

Derivatization Strategies of the this compound Scaffold

The this compound scaffold provides multiple sites for chemical modification, allowing for the fine-tuning of its properties for various applications.

Functionalization at the Pyridine (B92270) Rings for Modified Electronic and Steric Properties

The pyridine rings are prime targets for functionalization to alter the electronic and steric characteristics of the molecule. The introduction of substituents on the pyridine rings can significantly impact the compound's properties. While direct functionalization of the pre-formed this compound is one route, a more common strategy involves using substituted pyridine starting materials in the initial synthesis.

For example, the synthesis of related bis-triazolyl-pyridine derivatives has been achieved through multicomponent reactions and click chemistry, allowing for the introduction of a wide variety of substituents on the pyridine core. nih.gov The nature of these substituents can range from simple alkyl or aryl groups to more complex functional moieties, which can modulate the molecule's electronic properties through inductive and resonance effects.

Substitutions and Modifications at the 4H-1,2,4-Triazol-4-amine Core

The 4-amino group of the 1,2,4-triazole core is a key site for derivatization. This primary amine can undergo a variety of reactions, including acylation, alkylation, and condensation with aldehydes or ketones to form Schiff bases. For example, a multi-step reaction protocol starting from 4-amino-1,2,4-triazole has been used to synthesize novel N-acyl, N-thiourea, and imidazole (B134444) derivatives. chemmethod.com

The synthesis of various 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives starts with the condensation of 4-amino-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole with different benzaldehyde (B42025) derivatives. nih.gov This highlights the reactivity of the 4-amino group and its utility in generating a library of compounds with diverse aryl substituents.

A divergent synthesis approach allows for the selective formation of either amino-1,2,4-triazoles or nitroimino-1,2,4-triazoles from N'-nitro-2-hydrocarbylidene-hydrazinecarboximidamides by simply changing the reaction conditions from acidic to neutral. organic-chemistry.org

Synthesis of S-Substituted Bis-1,2,4-triazole Derivatives and Analogues

Introducing a thiol group onto the 1,2,4-triazole ring opens up a vast array of possibilities for S-substitution. The synthesis of 1,2,4-triazole-3-thiols can be achieved through the reaction of carboxylic acid hydrazides with isothiocyanates, followed by cyclization. researchgate.net These 3-thiol derivatives can then be readily alkylated to produce S-substituted compounds. researchgate.netnih.gov

A method for combining two 1,2,4-triazole systems in a molecule and subsequent alkylation of the thiol group has been described to obtain previously undiscovered S-derivatives of bis-1,2,4-triazole. dergipark.org.tr The synthesis of 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine derivatives is achieved through S-alkylation of the corresponding 3-thiol precursor with various alkyl halides in an alkaline medium. arkat-usa.org

Table of Synthetic Reactions and Conditions for Derivatization

| Starting Material | Reagent(s) | Product Type | Reference |

| 4-amino-1,2,4-triazole | Acetyl chloride, Thiourea | N-acyl, N-thiourea derivatives | chemmethod.com |

| 4-amino-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole | Benzaldehyde derivatives | Schiff bases | nih.gov |

| N'-nitro-2-hydrocarbylidene-hydrazinecarboximidamides | Acidic or Neutral conditions | Amino- or Nitroimino-1,2,4-triazoles | organic-chemistry.org |

| Carboxylic acid hydrazides | Isothiocyanates, Alkyl halides | S-substituted 1,2,4-triazoles | researchgate.net |

| 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol | Alkyl halides, NaOH, MeOH | S-alkylated 1,2,4-triazoles | arkat-usa.org |

In-depth Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Research

A comprehensive review of scientific literature and chemical databases reveals a notable absence of detailed experimental data for the chemical compound this compound. Despite the existence of this compound, confirmed by its CAS number (38629-66-2), specific studies detailing its advanced spectroscopic and structural properties, as requested, are not publicly available. Consequently, a thorough and scientifically accurate article focusing solely on the X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy of this specific isomer cannot be generated at this time.

While information is scarce for the pyridin-3-yl derivative, extensive research has been published on its isomers, particularly the pyridin-2-yl and pyridin-4-yl analogues. This body of work provides a framework for the types of analyses that are crucial for characterizing such compounds, but the specific data, such as torsion angles, intermolecular interactions, and chemical shifts, are unique to each isomer and cannot be extrapolated.

Similarly, NMR spectroscopy is a powerful tool for confirming the structure of these molecules in solution. Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide a detailed map of the chemical environment of each atom within the molecule. The chemical shifts, signal multiplicities, and coupling constants in ¹H NMR, along with the precise chemical shifts in ¹³C NMR, are used to assign each signal to a specific proton or carbon atom, thereby confirming the compound's identity and assessing its purity.

Given the lack of specific data for this compound, a detailed article that adheres to the requested scientific rigor and specificity cannot be constructed. Further experimental research is required to fully characterize this compound and make its spectroscopic and structural data available to the scientific community.

Should you be interested in an article on a closely related and well-documented compound, such as 4-amino-3,5-bis(pyridin-2-yl)-4H-1,2,4-triazole , for which detailed X-ray crystallography and NMR data are available, please advise, and a comprehensive report can be generated.

Lack of Specific Data for this compound Prevents Detailed Spectroscopic Analysis

A comprehensive search for specific advanced spectroscopic and structural data for the chemical compound this compound has revealed a significant lack of published experimental findings. While information is available for its isomers, 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole and 4-amino-3,5-bis(pyridin-4-yl)-1,2,4-triazole, this data cannot be directly extrapolated to the pyridin-3-yl variant due to differences in molecular symmetry, electronic distribution, and steric effects that fundamentally alter spectroscopic and structural properties.

Consequently, a detailed and scientifically accurate article focusing solely on the advanced spectroscopic and structural elucidation of this compound, as per the requested outline, cannot be generated at this time. The necessary specific data points for the following sections are not available in the public domain:

Advanced Spectroscopic and Structural Elucidation of Bis Pyridin 3 Yl 4h 1,2,4 Triazol 4 Amine

Mass Spectrometry (MS) and Elemental Analysis for Compositional Verification:Although the molecular formula (C₁₂H₁₀N₆) and molecular weight (approx. 238.25 g/mol ) can be calculated, specific experimental mass spectrometry data detailing the fragmentation pathways of the bis(pyridin-3-yl) isomer is absent.nih.govnih.govFurthermore, no published quantitative elemental analysis results (C, H, N percentages) for this specific compound could be located.

Information on the related isomers does provide some structural insights. For instance, crystal structure analysis of 4-amino-3,5-di-2-pyridyl-4H-1,2,4-triazole reveals that its conformation is defined by intramolecular N—H⋯N hydrogen bonds between the amino group and the pyridyl nitrogen atoms, resulting in a nearly planar structure. researchgate.net Similarly, the bis(pyridin-4-yl) isomer has been structurally characterized, showing specific dihedral angles between the pyridine (B92270) and triazole rings. researchgate.net However, the different substitution pattern in the bis(pyridin-3-yl) isomer would lead to a unique three-dimensional structure and intermolecular interaction profile.

Without direct experimental data for bis(pyridin-3-yl)-4H-1,2,4-triazol-4-amine, any attempt to populate the requested article sections would rely on speculation and inaccurate generalizations from its isomers, failing to meet the required standards of scientific accuracy and specificity. Further experimental research and publication are required to enable a thorough elucidation of this particular compound.

Coordination Chemistry of Bis Pyridin 3 Yl 4h 1,2,4 Triazol 4 Amine As a Polydentate Ligand

Ligand Properties and Multi-N-Donor Characteristics

The unique structural arrangement of bis(pyridin-3-yl)-4H-1,2,4-triazol-4-amine, featuring a central 1,2,4-triazole (B32235) ring flanked by two pyridin-3-yl substituents and an amino group at the 4-position, endows it with multiple potential donor sites. This multi-N-donor characteristic is fundamental to its rich coordination chemistry.

This compound possesses several potential nitrogen donor atoms: the two nitrogen atoms of the pyridinyl rings and the two nitrogen atoms at the 1 and 2 positions of the triazole ring. The exocyclic amino group is generally not involved in coordination. The specific coordination mode employed depends on a variety of factors, including the nature of the metal ion, the counter-anion, and the reaction conditions.

The pyridinyl nitrogen atoms and the N1, N2 atoms of the triazole ring are the primary sites for metal coordination. The ligand can act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center by coordinating through a pyridinyl nitrogen and an adjacent triazole nitrogen (N1 or N2). Furthermore, its structure allows it to act as a bridging ligand, connecting two or more metal centers to form polynuclear or polymeric structures. In such cases, it can adopt various bridging modes, utilizing different combinations of its donor atoms. For instance, it can bridge two metal centers in a bidentate fashion through the N1 and N2 atoms of the triazole ring. The pyridinyl nitrogen atoms can also participate in bridging, leading to the formation of extended one-, two-, or three-dimensional coordination polymers.

In a series of silver(I) coordination polymers, this ligand has demonstrated its ability to act as a bridging ligand, connecting Ag(I) centers through its pyridyl nitrogen atoms.

The denticity of this compound, which is the number of donor groups that bind to a central metal atom, can vary. It can act as a monodentate, bidentate, or polydentate ligand. Several factors influence this behavior:

Steric Hindrance: The spatial arrangement of the pyridin-3-yl groups can influence which donor atoms are accessible for coordination. The flexibility of the ligand, allowing for rotation around the C-C bonds connecting the pyridyl and triazole rings, enables it to adopt conformations that minimize steric hindrance and facilitate coordination.

Metal Ion Preference: The coordination geometry preference of the metal ion plays a crucial role. For example, metal ions that favor octahedral geometry might coordinate to multiple ligands or solvent molecules in addition to the triazole ligand, influencing its coordination mode.

Counter-Anions: The nature of the counter-anion can significantly impact the final structure. Coordinating anions may compete with the triazole ligand for coordination sites on the metal ion, while non-coordinating anions may allow the ligand to exhibit higher denticity.

Solvent: The solvent system used in the synthesis can also play a role, with solvent molecules sometimes participating in the coordination sphere of the metal ion.

The interplay of these factors allows for a high degree of control over the resulting metal-ligand assemblies, leading to a diverse range of structural motifs.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, often under mild conditions. The resulting complexes are then characterized by various techniques, including single-crystal X-ray diffraction, infrared spectroscopy, and elemental analysis.

While much of the research on bis(pyridyl)-4H-1,2,4-triazol-4-amine ligands has focused on their bridging capabilities to form polymeric structures, the formation of mononuclear complexes is also possible, particularly with the pyridin-2-yl isomer. In these complexes, the ligand typically acts as a bidentate chelating ligand. For instance, in the complex Co(C12H10N6)2(H2O)22, two 4-amino-3,5-bis(pyridin-2-yl)-4H-1,2,4-triazole ligands coordinate to a central cobalt(II) ion in a slightly distorted octahedral geometry, with two water molecules occupying the axial positions. nih.gov The ligand coordinates through a pyridyl nitrogen and a triazole nitrogen, forming a stable chelate ring.

The synthesis of such mononuclear complexes is often achieved by controlling the stoichiometry of the reactants, typically using a ligand-to-metal ratio of 2:1. The choice of solvent and counter-anion is also critical in preventing the formation of polymeric species.

| Complex Formula | Metal Ion | Ligand Isomer | Coordination Geometry | Reference |

|---|---|---|---|---|

| Co(C12H10N6)2(H2O)22 | Co(II) | pyridin-2-yl | Distorted Octahedral | nih.gov |

The bridging potential of bis(pyridyl)-4H-1,2,4-triazol-4-amine ligands makes them excellent candidates for the construction of dinuclear and polynuclear metal complexes. In these structures, the ligand spans two or more metal centers, often through the N1 and N2 atoms of the triazole ring.

For example, dinuclear iron(II) complexes of 4-amino-3,5-di(2-pyridyl)-4H-1,2,4-triazole have been synthesized and characterized. acs.org These complexes feature two iron(II) centers bridged by two triazole ligands. The magnetic properties of these polynuclear complexes are of particular interest, as the bridging ligand can mediate magnetic exchange interactions between the metal centers. The nature and strength of this magnetic coupling are highly dependent on the geometry of the bridge and the distance between the metal ions.

The ability of this compound to act as a versatile bridging ligand has been exploited in the synthesis of coordination polymers. These are extended structures in which metal ions are linked by organic ligands to form one-, two-, or three-dimensional networks. Such compounds are of great interest due to their potential applications in areas such as gas storage, catalysis, and sensing.

A series of six coordination polymers have been prepared by the solution reactions of 3,5-bis(3-pyridyl)-4-amino-1,2,4-triazole with various silver(I) salts. The structures of these polymers are influenced by the nature of the counter-anions. For instance, with weakly coordinating anions like PF6- and ClO4-, the ligand bridges Ag(I) centers to form one-dimensional chains. In the presence of potentially coordinating anions such as NO2-, the structure can become more complex, with the anions also participating in the coordination to the metal center.

These coordination polymers can also be considered as precursors for the development of more complex materials such as Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials with high surface areas and tunable pore sizes, making them attractive for a wide range of applications. The multi-dentate and bridging nature of this compound makes it a promising building block for the rational design and synthesis of novel MOFs.

| Complex Formula | Metal Ion | Anion | Dimensionality | Bridging Mode |

|---|---|---|---|---|

| {Ag(L)}n (L = C12H10N6) | Ag(I) | PF6- | 1D Chain | Pyridyl-N bridging |

| {Ag(L)}n (L = C12H10N6) | Ag(I) | ClO4- | 1D Chain | Pyridyl-N bridging |

| {[Ag(L)(NO2)]}n (L = C12H10N6) | Ag(I) | NO2- | 1D Chain | Pyridyl-N and Anion bridging |

Compound Names

| Abbreviation/Name | Full Chemical Name |

|---|---|

| This compound | 3,5-bis(pyridin-3-yl)-4H-1,2,4-triazol-4-amine |

| 4-amino-3,5-bis(pyridin-2-yl)-4H-1,2,4-triazole | 4-amino-3,5-bis(pyridin-2-yl)-4H-1,2,4-triazole |

Based on a thorough review of the available scientific literature, there is insufficient specific research data on the coordination chemistry of the compound This compound to generate the detailed article as requested in the provided outline.

The vast majority of published studies in the field of coordination chemistry focus on a closely related isomer, 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole (and its tautomers). The difference in the substitution pattern on the pyridine (B92270) rings (3-position vs. 2-position) is chemically significant and fundamentally alters the ligand's coordination behavior. Consequently, data from other isomers cannot be used to accurately describe the metal-ligand interactions, coordination geometries, spectroscopic signatures, or supramolecular assembly of the specified bis(pyridin-3-yl) derivative.

Searches for specific data pertaining to the coordination geometries, influence of metal ions, spectroscopic properties, hydrogen bonding, and π-π stacking interactions of this compound complexes did not yield the detailed research findings necessary to populate the requested sections and subsections of the article.

Therefore, to maintain scientific accuracy and adhere strictly to the user's instructions of focusing solely on "this compound," it is not possible to provide the requested content at this time.

Supramolecular Assembly in Metal Complexes

Construction and Characterization of 2D and 3D Supramolecular Architectures

The polydentate nature of this compound, featuring multiple nitrogen donor sites from its pyridyl and triazole rings, makes it an excellent candidate for the construction of multidimensional supramolecular architectures. While detailed studies on this specific ligand are emerging, the coordination chemistry of its positional isomers, particularly 3,5-bis(3-pyridyl)-4-amino-1,2,4-triazole, provides significant insight into its potential to form intricate 2D and 3D networks.

Similarly, studies on other isomers, such as 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole, have revealed the formation of 3D supramolecular structures through a combination of coordination bonds and non-covalent interactions. In a copper(II) complex, for instance, the ligand coordinates to the metal centers, and the resulting discrete complexes are further assembled into a three-dimensional array via hydrogen bonds and π–π stacking interactions between the aromatic rings. This highlights the crucial role of weaker interactions in directing the final solid-state structure.

The dimensionality and topology of the resulting coordination polymers can be influenced by several factors, including the coordination geometry of the metal ion, the nature of the counter-anions, and the solvent system used during crystallization. For this compound, its flexible nature and the specific orientation of its donor atoms are expected to yield a diverse range of 2D and 3D supramolecular architectures with potential applications in areas such as catalysis, gas storage, and molecular sensing.

Table 1: Crystallographic Data for a Representative 2D Coordination Polymer with a Positional Isomer

| Parameter | Value |

|---|---|

| Empirical Formula | C24H20Ag2F12N12Si |

| Formula Weight | 960.36 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.3839(6) |

| b (Å) | 16.5163(8) |

| c (Å) | 7.4485(4) |

| β (°) | 95.5450(10) |

| Volume (ų) | 1394.01(13) |

| Z | 2 |

Data for {Ag2(C12H10N6)2·2H2O}n, where the ligand is 3,5-bis(3-pyridyl)-4-amino-1,2,4-triazole.

Supramolecular Isomerism and Interconversion Phenomena in Complex Formation

Supramolecular isomerism, where different supramolecular structures are formed from the same set of components, is a fascinating aspect of coordination chemistry. This phenomenon is particularly prevalent in systems involving flexible or multifunctional ligands like this compound. While specific examples of supramolecular isomerism involving this exact ligand are not yet extensively documented, the principles derived from related systems are directly applicable.

The formation of supramolecular isomers is often governed by subtle variations in reaction conditions such as temperature, solvent, and the concentration of reactants. These factors can influence the conformation of the ligand, the coordination geometry of the metal ion, and the resulting packing arrangements in the solid state. For instance, in coordination polymers based on pyridyl-triazole ligands, different solvents can lead to the crystallization of distinct structural isomers, such as one-dimensional chains versus two-dimensional networks.

Interconversion between supramolecular isomers is another important phenomenon, which can be triggered by external stimuli like temperature, pressure, or exposure to solvent vapors. This process involves the rearrangement of the supramolecular structure from a less stable form (kinetic product) to a more stable one (thermodynamic product). Such transformations can sometimes be observed in situ using techniques like variable-temperature X-ray diffraction.

Given the structural features of this compound, including the potential for rotational freedom around the C-C bonds connecting the pyridyl and triazole rings, it is highly probable that its coordination complexes could exhibit conformational isomerism, leading to different supramolecular architectures. Furthermore, the presence of multiple potential coordination sites could give rise to linkage isomerism, where the ligand binds to the metal center through different nitrogen atoms. The study of these isomeric forms and their potential interconversion is a promising area for future research, offering pathways to new materials with switchable properties.

Table 2: Factors Influencing Supramolecular Isomerism in Pyridyl-Triazole Coordination Complexes

| Factor | Influence | Potential Outcome |

|---|---|---|

| Solvent | Polarity, coordinating ability, and size can template different structures. | Formation of different dimensional networks (1D, 2D, 3D) or polymorphs. |

| Temperature | Affects the kinetics and thermodynamics of crystal growth. | Isolation of kinetic versus thermodynamic products; can induce phase transitions. |

| Counter-anion | Size, shape, and coordinating ability can influence the overall structure. | Dictates the packing of coordination networks and can be incorporated into the framework. |

| Metal-to-Ligand Ratio | Stoichiometry can lead to different coordination numbers and geometries. | Formation of discrete complexes versus extended polymers. |

Exploration of Advanced Applications and Functional Materials Non Clinical Focus

Role in the Development of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and metal-organic frameworks are classes of crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands. The ligand bis(pyridin-3-yl)-4H-1,2,4-triazol-4-amine (referred to as 3-bpt in some literature) is an excellent candidate for constructing these frameworks due to its multiple coordination sites and the specific angular disposition of its pyridyl groups.

A systematic study on the construction of coordination polymers using isomers of 4-amino-3,5-bis(n-pyridyl)-1,2,4-triazole (where n = 2, 3, or 4) in a copper(I) halide system has demonstrated the significant influence of the pyridyl isomer on the final structure. The use of the 3-pyridyl isomer, this compound, in conjunction with different copper(I) halides (CuCl, CuBr, CuI), has led to the formation of a variety of coordination polymers with distinct dimensionalities and network topologies. acs.org

For instance, the reaction of this compound with CuBr and CuI resulted in the formation of two-dimensional layered structures with a (6,3) topology. acs.org In contrast, its reaction with CuCl under similar conditions yielded a complex three-dimensional framework. acs.org This highlights how subtle changes in the anionic coligand can direct the assembly of entirely different architectures even with the same organic linker.

Engineering of Porous Materials with Designed Architectures

The ability to control the dimensionality and topology of the resulting frameworks is a cornerstone of crystal engineering. The defined coordination geometry of this compound, along with the choice of metal ion and ancillary ligands, allows for the rational design of porous materials. While research on the 4-pyridyl isomer has shown the formation of interpenetrated 3D pillared-layer MOFs with significant porosity, the 3-pyridyl isomer also demonstrates the potential for creating porous structures. jyu.fi The intricate frameworks formed by the 3-pyridyl isomer can possess voids and channels, which are fundamental characteristics of porous materials. acs.org

The following table summarizes the structural diversity achieved with 4-amino-3,5-bis(n-pyridyl)-1,2,4-triazole isomers in a Cu(I) halide system, illustrating the impact of the pyridyl substitution pattern.

| Ligand Isomer | Metal Halide | Resulting Structure | Topology | Reference |

| 2-pyridyl | CuCl | 2D Layer | (4,4) | acs.org |

| 2-pyridyl | CuI | 1D Strap | - | acs.org |

| 3-pyridyl | CuBr | 2D Layer | (6,3) | acs.org |

| 3-pyridyl | CuI | 2D Layer | (6,3) | acs.org |

| 3-pyridyl | CuCl | 3D Framework | {3.6.7^4}{3.6^2.7^3}_2 | acs.org |

| 4-pyridyl | CuCl | 2D Layer | (4,8^2) | acs.org |

| 4-pyridyl | CuBr | 3D Framework | {6.8^2}_2{6.8^5} | acs.org |

Tunability of Structure and Function in MOF Systems for Gas Sorption or Separation

While specific gas sorption studies for MOFs based solely on this compound are not extensively reported, the principles of MOF design suggest their potential in this area. Research on a related 4-pyridyl isomer has demonstrated CO2 adsorption capabilities. jyu.fi The porosity and the chemical nature of the pore surfaces in MOFs are critical for their gas sorption and separation properties. The presence of uncoordinated nitrogen atoms from the triazole and pyridyl rings within the pores of a MOF constructed from the 3-pyridyl isomer could create preferential binding sites for certain gas molecules, such as CO2. The structural flexibility and the potential for creating frameworks with specific pore sizes and shapes by using this compound make it a promising ligand for the development of materials for gas storage and separation applications.

Materials for Magnetic Applications

The field of molecular magnetism explores the design and synthesis of molecules and molecule-based materials that exhibit interesting magnetic properties. The 1,2,4-triazole (B32235) ring is a well-known mediator of magnetic exchange interactions between metal centers. When incorporated into ligands like this compound, it provides a pathway for communication between coordinated metal ions.

Spin Crossover Phenomena in Transition Metal Complexes

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. This property is of great interest for applications in data storage, sensing, and display devices.

Iron(II) complexes are particularly known to exhibit SCO. While extensive research has been conducted on the SCO properties of iron(II) complexes with the 2-pyridyl isomer, 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole (abpt), the 3-pyridyl isomer is also a strong candidate for forming SCO-active complexes. ncl.ac.ukncl.ac.uk In a study of [Fe(abpt)2(NCS)2], it was shown that the spin state of the iron centers could be switched using high pressure. ncl.ac.ukncl.ac.uk The electronic and steric properties of the pyridyl substituent's position can subtly influence the ligand field strength around the metal ion, which is a critical parameter for observing SCO. It is therefore highly probable that iron(II) complexes of this compound could also display SCO behavior, potentially with different transition temperatures and cooperativity compared to its isomers.

Development of Molecular Magnetic Materials and Investigation of Exchange Interactions

Beyond spin crossover, this compound can be used to construct polynuclear complexes and coordination polymers where the magnetic interactions between metal centers can be studied. The triazole bridge is known to mediate both ferromagnetic and antiferromagnetic exchange interactions depending on the metal ions and the coordination geometry.

Research on the 2-pyridyl isomer has shown that it can be used to synthesize polynuclear Mn(II) and Cu(II) complexes with interesting magnetic properties. psu.edunih.gov For example, in a tetranuclear manganese complex, ferromagnetic interactions were observed, while in copper complexes, moderate antiferromagnetic interactions were transmitted through the deaminated triazolate bridge. psu.edunih.gov Given the similar bridging capabilities of the 3-pyridyl isomer, it is expected to be a valuable ligand for the synthesis of new molecular magnetic materials with tunable magnetic properties.

The following table provides examples of magnetic exchange interactions observed in complexes with a related 2-pyridyl triazole ligand.

| Metal Ion | Bridge | J (cm⁻¹) | Interaction | Reference |

| Mn(II) | µ₁,₁-N₃⁻ | +3.09 | Ferromagnetic | psu.edunih.gov |

| Cu(II) | µ-(bpt-H)⁻ | -12.78 | Antiferromagnetic | psu.edunih.gov |

| Cu(II) | µ-(bpt-H)⁻ | -14.96 | Antiferromagnetic | psu.edunih.gov |

Potential in Sensor Development and Chemical Recognition (Ligand-based, non-biological analytes)

The presence of multiple nitrogen donor atoms and aromatic rings in this compound makes it and its coordination polymers promising candidates for chemical sensing applications. The interaction of analytes with the ligand or the metal centers in a coordination polymer can lead to a detectable change in the material's properties, such as its fluorescence.

Coordination polymers based on triazole and pyridine-containing ligands have been investigated as fluorescent sensors for metal ions. For example, Cu(I)-based MOFs with a bis-triazole-pyridine ligand have been shown to selectively detect Ce³⁺ ions in water through a "turn-on" fluorescence process. acs.org The Lewis basic pyridine (B92270) sites in the framework are thought to play a crucial role in the sensing mechanism. This suggests that coordination polymers of this compound, which also possesses such sites, could be designed for the selective detection of specific metal ions.

Furthermore, the luminescent properties of coordination polymers can be sensitive to their environment. For instance, fluorescent coordination polymers assembled from bis-terpyridine ligands and transition metals have demonstrated a response to pH changes. nih.gov The protonation and deprotonation of the nitrogen atoms in the ligand can alter the electronic structure of the material and thus its emission properties. This principle could be applied to develop pH sensors based on coordination polymers of this compound. The inherent luminescent properties of coordination polymers derived from this ligand with metals like zinc(II) or cadmium(II) could be exploited for sensing various non-biological analytes. acs.org

Catalytic Applications as Ligands in Metal-Catalyzed Reactions

There is currently no available research in peer-reviewed journals detailing the use of this compound as a ligand in metal-catalyzed reactions. The potential for this compound to act as a ligand is suggested by its molecular structure, which features multiple nitrogen atoms capable of coordinating with metal centers. However, studies investigating its efficacy and scope in catalytic processes such as cross-coupling reactions, hydrogenations, or polymerizations have not been published. Therefore, no data on reaction yields, catalyst turnover numbers, or substrate scope involving this specific ligand can be provided.

Electrochemical Properties and Redox Behavior of the Compound and its Complexes

Detailed studies on the electrochemical properties and redox behavior of this compound and its corresponding metal complexes are not present in the current body of scientific literature. Investigations using techniques such as cyclic voltammetry, differential pulse voltammetry, or spectroelectrochemistry to determine its oxidation and reduction potentials, electron transfer kinetics, or the stability of its redox states have not been reported. As a result, there is no data available to construct a table of its electrochemical parameters or to discuss the influence of metal coordination on its redox behavior.

Future Perspectives and Emerging Research Avenues

Design and Synthesis of Novel Bis(pyridyl)-4H-1,2,4-triazol-4-amine Analogues with Tailored Properties

The core structure of bis(pyridin-3-yl)-4H-1,2,4-triazol-4-amine is ripe for modification to create analogues with precisely tuned electronic, steric, and coordination properties. A primary research avenue involves the strategic functionalization of the pyridyl rings. Introducing electron-donating or electron-withdrawing groups can modulate the ligand's electronic character, which in turn influences the properties of its metal complexes, such as their redox potentials and photophysical behavior.

Another promising direction is the modification of the 4-amino group of the triazole ring. Synthetic strategies that allow for the substitution of this group can alter the ligand's hydrogen-bonding capabilities and its coordination modes. Research on related 1,2,4-triazole (B32235) systems has shown that such modifications can be achieved through various organic synthesis routes, opening the door to a wide array of new derivatives. researchgate.net, nih.gov The synthesis of these novel systems can be approached using synthetic pathways with a common backbone, requiring only minor modifications to produce the desired products. ncl.ac.uk

These tailored ligands could be designed for specific functions. For instance, attaching bulky substituents could create specific coordination pockets for selective metal ion binding, while incorporating photoactive moieties could lead to new light-responsive materials.

Table 1: Potential Analogues and Their Target Properties

| Modification Site | Example Substituent | Target Property/Application |

|---|---|---|

| Pyridyl Rings | Methoxy (-OCH₃) | Enhanced electron-donating ability for stabilizing higher oxidation states in metal complexes. |

| Pyridyl Rings | Cyano (-CN) | Electron-withdrawing to tune luminescence and redox properties. |

| 4-Amino Group | Alkylation/Arylation | Altered solubility and steric hindrance to control crystal packing and network formation. |

Advanced Characterization Techniques for Probing Ultrafast Dynamics and Surface Interactions

While foundational techniques like single-crystal X-ray diffraction provide essential structural information, the next frontier of research will necessitate the use of advanced characterization methods to understand the dynamic behavior of materials derived from this compound. ncl.ac.uk To explore potential applications in photoactive systems, it is crucial to understand the processes that occur on extremely short timescales following light absorption.

Ultrafast Spectroscopy : Techniques such as transient absorption (TA) and fluorescence up-conversion spectroscopy can resolve excited-state dynamics on femtosecond to picosecond timescales. researchgate.net These methods are vital for mapping the energy relaxation and charge transfer pathways in metal complexes, providing insights necessary for designing efficient light-harvesting or photocatalytic systems. nih.gov

X-ray Transient Absorption (XTA) : This element-specific technique can be employed to track the electronic and structural dynamics around a specific metal center within a complex after photoexcitation. nih.gov It offers a direct probe of charge transfer processes and changes in coordination geometry, disentangling the behavior of different components in multi-metallic systems. nih.gov

Computational Modeling : Ab initio simulations are powerful tools for complementing experimental data. They can predict excited-state properties, map potential energy surfaces, and elucidate reaction mechanisms that are difficult to observe directly. Such computational studies can guide the rational design of new molecules with optimized photophysical properties.

Table 2: Advanced Characterization Techniques and Their Applications

| Technique | Information Gained | Relevance to Research |

|---|---|---|

| Ultrafast Transient Absorption | Excited-state lifetimes, charge transfer rates, intersystem crossing. | Understanding the photophysics of photoactive materials. |

| X-ray Transient Absorption | Element-specific electronic and geometric structure of transient species. | Probing metal-centered processes in photocatalysis and molecular switches. nih.gov |

Integration into Hybrid Materials and Nanostructures for Advanced Functional Systems

A significant future direction involves the integration of this compound and its derivatives into larger, multi-component systems to create advanced functional materials. The ligand's ability to connect multiple metal centers makes it an ideal candidate for building extended structures.

Coordination Polymers and Metal-Organic Frameworks (MOFs) : The pyridyl groups can act as linkers to form one-, two-, or three-dimensional coordination polymers. By carefully selecting metal ions and synthesis conditions, it is possible to construct porous MOFs. These materials could find applications in gas storage, separation, and heterogeneous catalysis. Research on analogous ligands has already demonstrated the formation of 2D and 3D coordination polymers with interesting structural topologies and fluorescence properties. rsc.org

Supramolecular Assemblies : The hydrogen-bonding capabilities of the amino group and the potential for π–π stacking interactions between the aromatic rings can be exploited to build supramolecular structures. nih.gov These non-covalent interactions can direct the self-assembly of discrete metal complexes into well-ordered, higher-dimensional arrays, leading to materials with emergent properties. nih.gov

Surface Functionalization : Immobilizing complexes of this ligand onto surfaces, such as semiconductor or plasmonic nanoparticles, is a promising strategy for creating hybrid materials. Such systems could be used in sensing applications or for enhancing photocatalytic activity by promoting charge separation and transfer at the interface.

Deepening Mechanistic Understanding of Complex Synthesis and Coordination Processes

A fundamental understanding of the synthesis and coordination behavior of this compound is crucial for the rational design of new materials. Future research should focus on elucidating the mechanisms that govern the formation of both the ligand itself and its coordination complexes.

Studies on the coordination chemistry of similar pyridyl-triazole ligands show that subtle changes in reaction conditions—such as solvent, temperature, and the nature of the counter-ion—can have a substantial impact on the final product, leading to different coordination geometries and nuclearities (e.g., mononuclear vs. polynuclear complexes). chem960.com Detailed mechanistic investigations, including kinetic studies and in-situ spectroscopic monitoring, could provide valuable insights into these processes. For example, techniques like ¹H NMR titration can be used to study the self-assembly and binding selectivity of ligands with metal ions in solution. rsc.org Understanding these factors will enable more precise control over the synthesis of materials with desired structures and properties.

Exploration of New Application Spaces in Inorganic Chemistry and Materials Science

The unique electronic and structural features of this compound and its metal complexes open up numerous possibilities for novel applications, particularly in the realm of functional inorganic materials.

Photoactive Materials : The combination of pyridyl and triazole moieties in ligands can be used to create metal complexes with interesting photophysical properties, including long-lived excited states. hud.ac.ukacs.org By coordinating with metals like ruthenium(II) or iridium(III), these ligands could form the basis of new phosphorescent materials for use in organic light-emitting diodes (OLEDs), chemical sensors, or as photosensitizers in photodynamic therapy and artificial photosynthesis.

Switchable Systems : A particularly exciting avenue is the development of molecular switches. The related 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole ligand is known to form iron(II) complexes that exhibit spin crossover (SCO) behavior. ncl.ac.uk These materials can be switched between two different electronic spin states by external stimuli such as temperature, pressure, or light, making them promising for applications in data storage and sensing. ncl.ac.uk It is highly probable that this compound could also be used to create novel SCO complexes with unique switching characteristics. Furthermore, pyridyl-triazole ligands have been explored in the context of copper(I)/copper(II) redox-switchable systems for applications in molecular machines. nih.gov

常见问题

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for bis(pyridin-3-yl)-4H-1,2,4-triazol-4-amine, and how is structural confirmation achieved? A: The compound is synthesized via nucleophilic substitution or S-alkylation of a triazole precursor with pyridinyl halides under alkaline conditions (e.g., methanol/NaOH at room temperature). Key steps include refluxing intermediates like 4-amino-5-(pyridinyl)-4H-1,2,4-triazole-3-thiol with alkyl/aryl halides. Structural confirmation requires ¹H/¹³C-NMR to verify substituent integration and purity, complemented by elemental analysis. For example, derivatives in similar triazol-4-amine systems showed agreement between spectral data and proposed structures .

Advanced Synthesis Optimization

Q: How can regioselectivity be improved during the synthesis of this compound derivatives? A: Regioselectivity is influenced by solvent polarity, temperature, and catalyst choice. For instance, polar aprotic solvents (DMF, DMSO) enhance reaction rates, while controlled dropwise addition of halides minimizes side reactions. Computational modeling (e.g., DFT) can predict reactive sites on the triazole core to guide substituent placement. Alkali metal carbonates (K₂CO₃) may improve yields by stabilizing intermediates .

Basic Characterization Techniques

Q: Which spectroscopic methods are critical for validating triazol-4-amine derivatives? A: ¹H-NMR identifies proton environments (e.g., pyridinyl protons at δ 7.5–8.5 ppm, triazole NH₂ at δ 5.5–6.5 ppm). ¹³C-NMR confirms carbon frameworks, while FT-IR detects N-H stretches (~3400 cm⁻¹) and C=N/C-S bonds. Mass spectrometry (ESI-MS) verifies molecular ion peaks. For example, derivatives like 3-(alkylsulfanyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine were validated using these methods .

Advanced Crystallographic Analysis

Q: How can SHELX software resolve ambiguities in triazol-4-amine-based coordination polymers? A: SHELXL refines crystal structures by iteratively adjusting atomic coordinates against diffraction data. For triazol-4-amine MOFs, high-resolution data (≤ 1.0 Å) and twin refinement (via HKLF 5) address disorder. The program’s constraint tools (e.g., DFIX for bond lengths) stabilize pyridinyl-triazole geometries. A study on PM-Tria ligand-based MOFs used SHELXL to resolve π-stacking interactions .

Biological Activity Screening

Q: What assays evaluate the antimicrobial activity of triazol-4-amine derivatives? A: Broth microdilution (CLSI guidelines) determines minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., S. aureus, C. albicans). For enzyme inhibition, colorimetric assays (e.g., tyrosinase inhibition via diphenolase activity) measure IC₅₀ values at 492 nm. Triplicate runs with positive controls (e.g., ketoconazole) ensure reproducibility. Derivatives like 3-(benzylideneamino)-4H-1,2,4-triazol-4-amine showed MICs of 1.5–3.125 µg/mL .

Advanced SAR Studies

Q: How are SAR studies designed for triazol-4-amine derivatives targeting enzyme inhibition? A: Systematically vary substituents (e.g., alkylsulfanyl, halogen, trifluoromethyl) and correlate with bioactivity. Molecular docking (AutoDock Vina) predicts binding affinities to active sites (e.g., AbTYR tyrosinase). QSAR models using Hammett constants or logP values quantify electronic/steric effects. For example, 3-(trifluoromethyl)-5-(pyridinyl) derivatives exhibited enhanced activity due to electronegative groups .

MOF Design for Sensing Applications

Q: What methods integrate triazol-4-amine ligands into MOFs for sensing? A: Solvothermal synthesis (e.g., DMF/water at 100°C) combines triazol-4-amine ligands with metal salts (Zn²⁺, Cu²⁺). Post-synthetic modification (PSM) introduces functional groups (e.g., -NH₂ for analyte binding). For sensing nitroaromatics, luminescent MOFs (e.g., TABD-MOF-3) use triazol-4-amine’s π-conjugation to enhance Förster resonance energy transfer (FRET) .

Computational Modeling of Electronic Properties

Q: Which quantum parameters predict the electronic behavior of triazol-4-amine derivatives? A: Calculate HOMO-LUMO gaps (ΔE) using Gaussian09 at B3LYP/6-311G(d,p). Lower ΔE (< 4 eV) indicates higher reactivity. Dipole moments (µ) and polarizabilities (α) correlate with solubility and nonlinear optical (NLO) properties. For (E)-3-(benzylideneamino)-4H-1,2,4-triazol-4-amine, µ = 5.2 D and α = 250 a.u. matched experimental hyperpolarizabilities .

Resolving Crystallographic Discrepancies

Q: How to address conflicting structural data for triazol-4-amine derivatives? A: Re-examine diffraction data (Rint, completeness) and refine using alternate space groups. Compare with Cambridge Structural Database (CSD) entries. For example, Cu(II) complexes with N-[(E)-pyridinylmethylidene]-4H-1,2,4-triazol-4-amine showed β = 562.34 L mol⁻¹ via pH-metric titration, resolving earlier discrepancies in stability constants .

Stability Constant Determination

Q: What experimental methods determine stability constants for triazol-4-amine-metal complexes? A: Potentiometric titration (pH 2–12) at constant ionic strength (0.1 M KCl) and 25°C. Fit data with Hyperquad to calculate logβ. Spectrophotometric titration (UV-Vis) monitors ligand-to-metal charge transfer (LMCT) bands. For Cu(II)-triazol-4-amine complexes, Job’s method confirmed 1:1 stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。